molecular formula C11H11BrO3 B2855310 2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid CAS No. 1903644-15-4

2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid

Cat. No.: B2855310
CAS No.: 1903644-15-4
M. Wt: 271.11
InChI Key: MHSLMSMPBQFWOX-UHFFFAOYSA-N
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Description

The compound with the chemical formula 2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid is a versatile material used in various scientific research applications. Its unique structure, which includes a bromine atom attached to a benzene ring and a cyclic ether, makes it an interesting subject for study in fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid typically involves the reaction of 4-bromobenzoic acid with a cyclic ether under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bromine atom or other functional groups in the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid: is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme interactions and protein binding.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and resins

Mechanism of Action

The mechanism by which 2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The bromine atom and cyclic ether structure play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    4-bromobenzoic acid: A bromobenzoic acid carrying a single bromo substituent at the 4-position.

    Brominated cyclic ethers: Compounds with similar structures but different functional groups or substituents.

Uniqueness

The uniqueness of 2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid lies in its combination of a bromine atom and a cyclic ether, which provides distinct reactivity and binding properties compared to other similar compounds .

Properties

IUPAC Name

2-[3-(4-bromophenyl)oxetan-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c12-9-3-1-8(2-4-9)11(5-10(13)14)6-15-7-11/h1-4H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSLMSMPBQFWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CC(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903644-15-4
Record name 2-[3-(4-bromophenyl)oxetan-3-yl]acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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